molecular formula C13H17N3O4S B4620519 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide

2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide

Cat. No. B4620519
M. Wt: 311.36 g/mol
InChI Key: FUYNIGOGNSKGJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related hydrazinecarbothioamide derivatives involves specific reactions under controlled conditions. For example, the selective synthesis of 4-methylthiosemicarbazide derivatives from benzil shows the importance of reaction conditions such as the acid used, the alcohol presence, and heating time which determine the condensation product formed (Calatayud et al., 2007). Additionally, reactions between N-substituted hydrazinecarbothioamides and other reagents afford various heterocyclic rings, highlighting the chemical versatility of hydrazinecarbothioamide compounds (Aly et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been elucidated through various spectroscopic methods and X-ray diffractometry, revealing insights into their crystal systems and unit cell parameters. For instance, a study on a derivative demonstrated its triclinic crystal system, with molecules per unit cell and specific unit cell parameters, highlighting the detailed structural characterization possible for these compounds (Ramaiah et al., 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamides engage in nucleophilic substitution reactions, leading to the formation of complex compounds with varied structures. An example is the coupling reaction between N-substituted hydrazinecarbothioamides and dichloro-1,4-naphthoquinone, which produces substituted amino-naphtho[2,3-d]thiazole diones, showcasing the reactivity and potential for creating diverse chemical structures (Hassan et al., 2016).

Physical Properties Analysis

The physical properties, such as crystal system, space group, and hydrogen bonding interactions, are crucial for understanding the behavior and potential applications of these compounds. For example, studies on the crystal structure of hydrazinecarbothioamide derivatives reveal detailed information on their stabilization through hydrogen bonding, contributing to knowledge on their solid-state properties (Anderson et al., 2012).

Scientific Research Applications

Synthesis and Biological Activities

  • Antimalarial Activity : Thiosemicarbazone derivatives containing the benzimidazole moiety have been synthesized and evaluated for their antimalarial properties, with some compounds exhibiting good in vitro activity (Divatia et al., 2014).

  • Antimicrobial and Anticancer Activities : Synthesis of 8-Ethoxycoumarin derivatives, including thiosemicarbazone compounds, has been reported with evaluations of their antimicrobial activity. Similarly, N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have been synthesized and characterized, showing strong cytotoxicity against certain cancer cell lines (Mohamed et al., 2012); (Abdel‐Rhman et al., 2019).

  • DNA/Protein Binding and Cytotoxicity : Research into the synthesis of copper(II)/nickel(II) complexes based on N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide revealed their potential for DNA/protein binding and DNA cleavage, with significant cytotoxic activity against lung cancer cell lines (Muralisankar et al., 2016).

  • Melanogenesis Inhibition : Ketonethiosemicarbazones have been synthesized for their ability to inhibit melanogenesis in melanoma B16 cells, indicating potential applications in treatments targeting hyperpigmentation or melanoma (Thanigaimalai et al., 2011).

Synthesis and Chemical Properties

  • Reactive Intermediates and Heterocyclic Compounds : Studies on N-substituted hydrazinecarbothioamides have led to the formation of various heterocyclic rings, showcasing the chemical versatility and reactivity of these compounds, which may be applicable in the synthesis of novel pharmaceuticals or materials (Aly et al., 2018).

  • Corrosion Inhibition : Hydroxy phenyl hydrazides, including derivatives of hydrazinecarbothioamide, have been synthesized and investigated as corrosion inhibitors, highlighting their potential application in protecting metals against corrosion in acidic environments (Singh et al., 2021).

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yloxy)propanoylamino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-3-14-13(21)16-15-12(17)8(2)20-9-4-5-10-11(6-9)19-7-18-10/h4-6,8H,3,7H2,1-2H3,(H,15,17)(H2,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYNIGOGNSKGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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